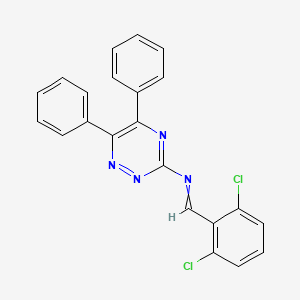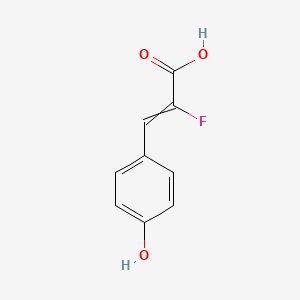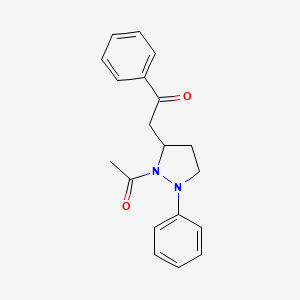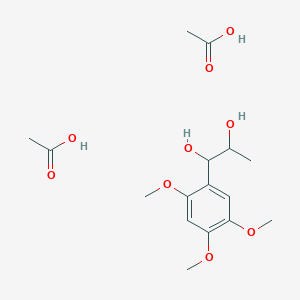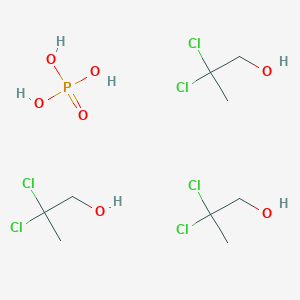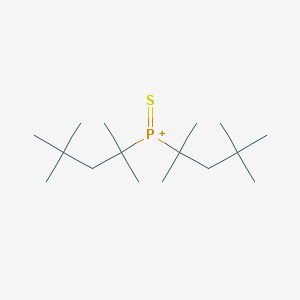
Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium: is an organophosphorus compound characterized by the presence of a sulfanyl group bonded to a phosphonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium typically involves the reaction of 2,4,4-trimethylpentan-2-ylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium is used as a reagent in various organic synthesis reactions. Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its unique properties may offer advantages in the design of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- 4,4-Di-tert-octyl-diphenylamine
Comparison: Compared to similar compounds, Sulfanylidenebis(2,4,4-trimethylpentan-2-yl)phosphanium is unique due to its sulfanyl group and phosphonium ion. These structural features confer distinct reactivity and properties, making it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
183150-95-0 |
|---|---|
Molekularformel |
C16H34PS+ |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
sulfanylidene-bis(2,4,4-trimethylpentan-2-yl)phosphanium |
InChI |
InChI=1S/C16H34PS/c1-13(2,3)11-15(7,8)17(18)16(9,10)12-14(4,5)6/h11-12H2,1-10H3/q+1 |
InChI-Schlüssel |
WDHQDVJYYNFMBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)[P+](=S)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
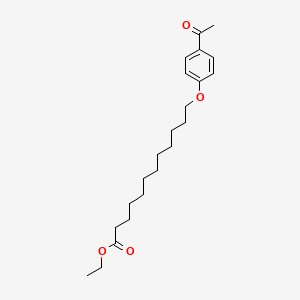
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
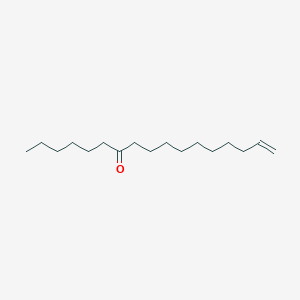
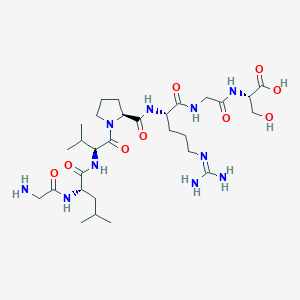
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
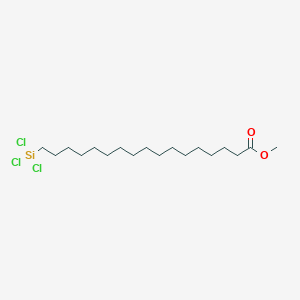
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
